molecular formula C5H11NO3 B1194975 1,4-Dideoxy-1,4-imino-d-arabinitol CAS No. 259140-24-4

1,4-Dideoxy-1,4-imino-d-arabinitol

Cat. No. B1194975
M. Wt: 133.15 g/mol
InChI Key: OQEBIHBLFRADNM-UOWFLXDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dideoxy-1,4-imino-d-arabinitol is a natural product found in Adenophora triphylla var. japonica, Adenophora triphylla, and other organisms with data available.

Scientific Research Applications

Glycosidase Inhibition

1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) has been identified as a specific inhibitor of glucosidases. Its synthesis involves connecting C2 and C5 of xylose with nitrogen. DAB, a pyrrolidine alkaloid found in certain plants, shows potent inhibitory activity against α-galactosidase and α-glucosidase, suggesting its significant potential as a glycosidase inhibitor (Fleet & Smith, 1986); (Fleet et al., 1985).

Anti-Hyperglycemic Efficacy

Research on DAB has shown its effectiveness in glycogen phosphorylase inhibition, indicating its potential as an anti-diabetic agent. Pharmacokinetic properties of DAB in various animal models have been studied to assess its anti-hyperglycemic efficacy (Mackay et al., 2003).

Enzymatic Inhibition

DAB also serves as a competitive inhibitor of Monilinia fructigena alpha-L-arabinofuranosidase III. Its structure contributes significantly to the Gibbs free energy of binding, making it an efficient glycosidase inhibitor (Axamawaty et al., 1990).

Synthetic Approaches

Recent advancements in the synthesis of DAB highlight a more sustainable and efficient approach. For example, a green total synthesis of DAB from naturally occurring d-xylose has been developed, emphasizing environmental friendliness and potential for large-scale production (Akkarasamiyo et al., 2022).

Inhibition of Glycogenolysis

Studies have demonstrated that DAB effectively inhibits both basal and glucagon-stimulated glycogenolysis in primary cultured rat hepatocytes, indicating its potential for therapeutic applications in conditions like diabetes (Andersen et al., 1999).

properties

CAS RN

259140-24-4

Product Name

1,4-Dideoxy-1,4-imino-d-arabinitol

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m1/s1

InChI Key

OQEBIHBLFRADNM-UOWFLXDJSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](N1)CO)O)O

SMILES

C1C(C(C(N1)CO)O)O

Canonical SMILES

C1C(C(C(N1)CO)O)O

Other CAS RN

259140-24-4

synonyms

1,4-dideoxy-1,4-imino-D-arabinitol
1,4-dideoxy-1,4-imino-L-arabinitol
1,4-dideoxy-1,4-iminoarabinitol
1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4alpha))-isomer
1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4beta))-isomer
1,4-dideoxy-1,4-iminoarabinitol, (2S-(2alpha,3beta,4beta))-isomer
1,4-dideoxy-1,4-iminoribitol
2-hydroxymethylpyrrolidine-3,4-diol

Origin of Product

United States

Synthesis routes and methods

Procedure details

A more direct way to synthesise 3,4-dihydroxy-2-hydroxymethylpyrrolidine, D-tartrate is by reduring 2,3,5-Tri-O-benzyl-1,4-dideoxy-1,4-imino-D-arabinitol with Pd/C in glacial acetic acid. The formed, oily (2R,3R,4R)-3,4-dihydroxy-2-hydroxymethyl-pyrrolidine,acetate is dissolved in methanol and added to a solution containing D-tartraric acid at reflux and (2R,3R,4R)-3,4-dihydroxy-2-hydroxymethylpyrrolidine, D-tartrate is formed and can be isolated by filtration. Ion exchange chromatography is thereby avoided.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dideoxy-1,4-imino-d-arabinitol
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Reactant of Route 6
1,4-Dideoxy-1,4-imino-d-arabinitol

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